molecular formula C8H10BrNO B2574530 2-(4-Bromophenoxy)ethanamine CAS No. 26583-55-1

2-(4-Bromophenoxy)ethanamine

Cat. No.: B2574530
CAS No.: 26583-55-1
M. Wt: 216.078
InChI Key: AIHSYDQJCKBJHB-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)ethanamine is an organic compound with the molecular formula C8H10BrNO. It is a white solid that is soluble in some organic solvents. This compound is used as an important intermediate in organic synthesis, particularly in the production of other organic compounds .

Preparation Methods

2-(4-Bromophenoxy)ethanamine can be synthesized through the reaction of 4-bromophenol with ethanamine. The reaction typically involves the use of a base to deprotonate the phenol, followed by nucleophilic substitution with ethanamine . The reaction conditions can be optimized based on the desired yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

2-(4-Bromophenoxy)ethanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Bromophenoxy)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(4-Bromophenoxy)ethanamine can be compared with other similar compounds, such as:

    2-(4-Chlorophenoxy)ethanamine: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluorophenoxy)ethanamine: Similar structure but with a fluorine atom instead of bromine.

    2-(4-Iodophenoxy)ethanamine: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity and applications, which can differ from those of its analogs due to the presence of the bromine atom .

Properties

IUPAC Name

2-(4-bromophenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHSYDQJCKBJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of [(4-bromophenyl)oxy]acetonitrile (3.07 g; 14.5 mmol; step 1 above) in anhyd THF (10 mL) at 0° C. was added BH3.DMS (18.1 mL of a 2M solution in THF; 36.2 mmol), dropwise over 5 min. The mixture was heated under reflux for 1.5 h, cooled, and 2M HCl (ca. 50 mL) was slowly added. The acidic mixture was extracted with Et2O (×2) and the extracts set aside. NaOH pellets were added to the aqueous residue until ca. pH 14, and the whole was extracted with Et2O (×3). Combined extracts of the basic mixture were washed (brine), dried over Na2SO4, and concentrated in vacuo, affording the first batch of title compound as a pale yellow liquid. The reserved Et2O extracts (from acidic mixture) were concentrated in vacuo, the residue was heated at near reflux in 15 wt % NaOH (aq) for 15 min, cooled, and extracted with CH2Cl2 (×3). Combined organics were washed (brine) and concentrated in vacuo. The residue was slurried in 4M HCl and insoluble material was removed by filtration. The filtrate was extracted with Et2O (×2), pH was adjusted to ca. pH 14 by addition of NaOH pellets and extracted with Et2O (×5). Combined extracts from the basic mixture were washed (brine), dried over Na2SO4, filtered and concentrated in vacuo, affording a second batch of the title compound, which was combined with the first batch. LC/MS (method D) 1.15 min, m/z 216 (M+H, 79Br), 218 (M+H, 81Br).
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3.07 g
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reactant
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10 mL
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solution
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50 mL
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